8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
8-(2,4-Dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and other intermediates that undergo condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-Dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purin ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(2,4-Dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the 2,4-dimethoxyphenyl group but differs in its overall structure and functional groups.
10-(2,4-Dimethoxyphenyl)-5-hydroxy-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Another compound with a 2,4-dimethoxyphenyl group, but with a different core structure.
Uniqueness
8-(2,4-Dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its imidazo[2,1-f]purin core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N5O4 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H17N5O4/c1-9-8-21-13-14(20(2)17(24)19-15(13)23)18-16(21)22(9)11-6-5-10(25-3)7-12(11)26-4/h5-8H,1-4H3,(H,19,23,24) |
InChI Key |
YFNALTNXJWFUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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